An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methoxybenzene
An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methoxybenzene
Abstract: This technical guide provides a comprehensive overview of 2-(Bromomethyl)-4-chloro-1-methoxybenzene (CAS Number: 58735-58-3), a halogenated aromatic ether of significant interest in synthetic organic chemistry and drug discovery. This document elucidates its chemical identity, physicochemical properties, validated synthesis protocols, and key applications. As a versatile building block, its unique substitution pattern—featuring a reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing chloro group—offers a powerful tool for medicinal chemists to construct complex molecular architectures and modulate biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
2-(Bromomethyl)-4-chloro-1-methoxybenzene is a substituted anisole derivative. The numbering of the benzene ring is dictated by the methoxy group, which is assigned to the first position. This results in the bromomethyl group at position 2 and the chloro group at position 4. It is important to distinguish this compound from its close isomer, 1-(Bromomethyl)-2-chloro-4-methoxybenzene (CAS: 54788-17-9), where the numbering originates from the bromomethyl-substituted carbon. While structurally similar, their distinct substitution patterns can lead to different reactivity and application profiles.
The core physicochemical properties of 2-(Bromomethyl)-4-chloro-1-methoxybenzene are summarized below. Data for its more extensively documented isomer (CAS 54788-17-9) is included for comparative reference where direct data is sparse.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(Bromomethyl)-4-chloro-1-methoxybenzene | |
| CAS Number | 58735-58-3 | [1] |
| Molecular Formula | C₈H₈BrClO | [1][2] |
| Molecular Weight | 235.51 g/mol | [1][2][3] |
| Synonyms | 5-Chloro-2-methoxybenzyl bromide | |
| Appearance | Solid (based on isomer data) | [4] |
| Melting Point | 53-57 °C (for isomer CAS 54788-17-9) | [4] |
| Storage Conditions | Sealed in dry, 2-8°C or -20°C | [1][4] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes OCH3 [label="OCH₃", fontcolor="#34A853"]; CH2Br [label="CH₂Br", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#4285F4"]; H3 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Position the ring nodes C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Position the substituent nodes OCH3 [pos="0,2.4!"]; CH2Br [pos="-2.2,1.2!"]; H3 [pos="-2.08,-1.2!"]; Cl [pos="0,-2.4!"]; H5 [pos="2.08,-1.2!"]; H6 [pos="2.08,1.2!"];
// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- OCH3; C2 -- CH2Br; C3 -- H3; C4 -- Cl; C5 -- H5; C6 -- H6;
// Double bonds (approximated with labels for simplicity in DOT) lab1 [label="=", pos="-0.52,0.9!"]; lab2 [label="=", pos="-0.52,-0.9!"]; lab3 [label="=", pos="1.04,0!"]; }
Caption: Chemical structure of 2-(Bromomethyl)-4-chloro-1-methoxybenzene.
Synthesis and Mechanistic Insights
The most reliable and common method for synthesizing benzylic bromides like 2-(Bromomethyl)-4-chloro-1-methoxybenzene is through the free-radical bromination of the corresponding methyl-substituted precursor, in this case, 4-chloro-2-methylanisole. This reaction, often referred to as the Wohl-Ziegler bromination, selectively targets the benzylic position over the aromatic ring.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[2] It provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical pathway and suppressing competitive ionic reactions like electrophilic aromatic substitution on the electron-rich anisole ring.
-
Initiator: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, is required to start the radical chain reaction.[2] AIBN is often preferred due to its predictable decomposition kinetics and the fact that it does not produce acidic byproducts.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent ionic side reactions.[2]
-
Conditions: The reaction is promoted by heat or UV light to facilitate the homolytic cleavage of the initiator and propagate the radical chain.
Caption: General workflow for the synthesis of the target compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks and clear success criteria.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methylanisole (1.0 eq).
-
Add carbon tetrachloride to achieve a concentration of approximately 0.2 M.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).
-
-
Execution:
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material spot/peak indicates completion. A typical reaction time is several hours.[2]
-
Self-Validation Check: A successful reaction will show the formation of a new, less polar product spot on the TLC plate compared to the starting material. The dense succinimide byproduct will precipitate as a white solid.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will be fully precipitated.
-
Filter the mixture to remove the succinimide solid. Wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Characterization:
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful synthesis will be validated by the appearance of a characteristic benzylic CH₂Br peak in the ¹H NMR spectrum (typically around 4.5-4.7 ppm).
-
Applications in Drug Development and Organic Synthesis
The utility of 2-(Bromomethyl)-4-chloro-1-methoxybenzene lies in its identity as a reactive electrophile. The benzylic bromide is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.
Medicinal Chemistry Relevance: Halogenated compounds are cornerstones of modern medicinal chemistry. The presence of a chlorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by participating in halogen bonding.[5] Similarly, the methoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties. This specific substitution pattern is therefore a valuable motif for introducing into potential drug candidates to explore new chemical space and optimize lead compounds.[5]
Core Reactivity: Nucleophilic Substitution The primary application is the introduction of the "5-chloro-2-methoxybenzyl" group onto a substrate. This is typically achieved via an Sₙ2 reaction with soft nucleophiles like amines, thiols, or phenoxides, or an Sₙ1-like reaction under conditions that favor carbocation formation.[6]
Caption: General Sₙ2 reaction pathway using the title compound.
This reactivity is instrumental in synthesizing larger, more complex molecules, including scaffolds found in biologically active compounds like carbazole alkaloids and HIV-1 reverse transcriptase inhibitors.[5]
Safety, Handling, and Storage
Trustworthiness through Self-Validating Safety Protocols: Adherence to strict safety protocols is non-negotiable when handling potent alkylating agents.
GHS Hazard Classification:
-
Corrosion: Causes severe skin burns and eye damage (H314).[7]
-
Acute Toxicity: May be toxic if swallowed (related to H301 for isomer).[3]
-
Irritation: May cause respiratory irritation (related to H335 for isomer).[3]
Table 2: Hazard and Precautionary Information
| Hazard Category | GHS Code | Signal Word | Precautionary Statements |
| Skin Corrosion | H314 | Danger | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Potential Acute Oral Toxicity | (H301) | Danger | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Potential Respiratory Irritation | (H335) | Warning | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Codes in parentheses are based on the closely related and well-documented isomer CAS 54788-17-9.
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Procedural Discipline: Do not get in eyes, on skin, or on clothing.[8] Avoid creating dust. Wash hands thoroughly after handling.[7]
Storage Protocol:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
For long-term stability, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended to prevent degradation.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[7]
Conclusion
2-(Bromomethyl)-4-chloro-1-methoxybenzene is a high-value synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined reactivity as a benzylic alkylating agent, combined with the beneficial electronic and steric properties of its chloro and methoxy substituents, makes it a strategic tool for molecular design and synthesis. Understanding its properties, synthetic routes, and stringent handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
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PubChem. 2-Bromo-4-chloroanisole. National Center for Biotechnology Information. [Link]
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PubChem. 1-(Bromomethyl)-2-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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ChemSynthesis. 4-Methoxybenzyl bromide. ChemSynthesis. [Link]
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National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Library of Medicine. [Link]
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PubChem. 2-Bromo-1-chloro-4-methoxybenzene. National Center for Biotechnology Information. [Link]
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PubChem. 4-Methoxybenzyl bromide. National Center for Biotechnology Information. [Link]
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